molecular formula C9H12N2O3 B2889660 4-Pyrazol-1-yloxane-4-carboxylic acid CAS No. 1249601-23-7

4-Pyrazol-1-yloxane-4-carboxylic acid

Cat. No. B2889660
CAS RN: 1249601-23-7
M. Wt: 196.206
InChI Key: ZLDRWYVVIVQZQN-UHFFFAOYSA-N
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Description

4-Pyrazol-1-yloxane-4-carboxylic acid is a chemical compound with the CAS Number: 1249601-23-7 . It has a molecular weight of 196.21 . It is stored at room temperature and comes in a powder form .


Synthesis Analysis

While there isn’t specific information available on the synthesis of 4-Pyrazol-1-yloxane-4-carboxylic acid, pyrazole derivatives are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .


Molecular Structure Analysis

The structure of pyrazole derivatives has been characterized by 1H NMR, 13C NMR and HRMS . Pyrazoles are a class of compounds that have a ring C3N2 with adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazole-containing compounds are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Physical And Chemical Properties Analysis

4-Pyrazol-1-yloxane-4-carboxylic acid is a powder that is stored at room temperature . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

A significant application of pyrazole derivatives lies in the realm of organic synthesis, where they serve as precursors for generating a wide range of heterocyclic compounds. For instance, Volochnyuk et al. (2010) elucidated a method for creating a library of fused pyridine-4-carboxylic acids, demonstrating the versatility of pyrazole derivatives in Combes-type reactions for constructing complex molecular architectures (Volochnyuk et al., 2010). Similarly, Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, shedding light on its utility in synthesizing carboxamide derivatives, which underscores the compound's importance in medicinal chemistry and drug design (Yıldırım, Kandemirli, & Demir, 2005).

Material Science and Molecular Engineering

In material science, pyrazole derivatives have been investigated for their potential in creating novel materials with unique properties. Jacobsen, Reinsch, and Stock (2018) conducted systematic investigations into the transition between framework topologies in metal-organic frameworks (MOFs) using pyrazole-dicarboxylate acid derivatives. Their work highlights the role of these compounds in tailoring the structural and functional attributes of MOFs, which are critical for applications in gas storage, separation technologies, and catalysis (Jacobsen, Reinsch, & Stock, 2018).

Pharmacological Research

While excluding information related to drug use, dosage, and side effects as per the requirements, it's worth noting that the structural motifs of pyrazole derivatives, including 4-Pyrazol-1-yloxane-4-carboxylic acid, are often explored for their pharmacological potential. This is evidenced by the synthesis and characterization of novel pyrazole-dicarboxylate acid derivatives by Radi et al. (2015), who studied their coordination and crystallization properties with various metal ions, implying the relevance of such compounds in developing coordination complexes with potential biomedical applications (Radi et al., 2015).

properties

IUPAC Name

4-pyrazol-1-yloxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-8(13)9(2-6-14-7-3-9)11-5-1-4-10-11/h1,4-5H,2-3,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDRWYVVIVQZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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